Crystallographic Analysis and X-ray Diffraction Guide for 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Crystallographic Analysis and X-ray Diffraction Guide for 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Executive Summary
The structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in rational drug design and agrochemical development. 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS: 871571-25-4) presents a complex crystallographic challenge due to its dense functionalization ( C8H5BrF3NO2 ). The presence of a heavy halogen (bromine), a sterically demanding trifluoromethyl ( −CF3 ) group, and a nitro ( −NO2 ) moiety on a single benzene ring creates a highly anisotropic electron density map.
This whitepaper provides an authoritative, step-by-step technical guide to the Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) analysis of this compound. By detailing the causality behind experimental choices—from solvent selection to disorder modeling—this guide establishes a self-validating protocol for overcoming steric hindrance, rotational disorder, and X-ray absorption artifacts.
PART 1: Structural Considerations & Predictive Crystal Packing
Before initiating diffraction experiments, a rigorous stereochemical analysis is required to anticipate the behavior of the molecule within the crystal lattice.
Steric Hindrance and Non-Planarity
The substitution pattern of 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene dictates its 3D conformation:
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Position 1 & 2 (Br and NO2 ): The bulky bromine atom (van der Waals radius ∼1.85 Å) sits ortho to the nitro group. To alleviate severe steric clashing, the NO2 group is forced to twist significantly out of the aromatic plane.
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Position 4 & 5 ( CF3 and CH3 ): The −CF3 group is highly electronegative and sterically demanding. Its proximity to the electron-donating methyl group at position 5 creates a polarized microenvironment, influencing the molecular dipole moment and directing supramolecular assembly.
Trifluoromethyl ( −CF3 ) Rotational Disorder
The −CF3 group is notorious in crystallography for exhibiting rotational disorder. Because the barrier to rotation around the Caryl−CF3 single bond is exceptionally low, the fluorine atoms frequently occupy multiple discrete positions within the crystal lattice. Failure to properly model this disorder leads to artificially inflated thermal ellipsoids (smearing of electron density) and high R -factors during refinement.
Halogen Bonding ( σ -Hole Interactions)
Bromine acts as a potent halogen bond donor. The electron-withdrawing nature of the aromatic ring—exacerbated by the −CF3 and −NO2 groups—depletes electron density at the distal pole of the bromine atom, creating a region of positive electrostatic potential known as a σ -hole . In the solid state, this σ -hole will predictably interact with the nucleophilic oxygen atoms of the nitro group on adjacent molecules ( C−Br⋯O−N ), driving the formation of 1D supramolecular chains [1].
PART 2: Experimental Methodologies
The following protocols are engineered as a self-validating system to ensure high-resolution data acquisition and mathematically rigorous structural refinement.
Protocol 1: Controlled Crystallization Workflow
To obtain diffraction-quality single crystals, kinetic trapping of disordered states must be avoided.
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Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM). Causality: DCM readily dissolves polar halogenated aromatics while maintaining a high vapor pressure.
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Antisolvent Setup: Place the unsealed sample vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Seal the outer vial tightly.
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Thermal Control: Incubate the system at 4°C for 72–96 hours.
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Mechanism: Slow vapor diffusion of the non-polar hexane into the DCM gently lowers the solubility limit, promoting the nucleation of thermodynamically stable, highly ordered block crystals rather than kinetically favored twinned needles.
Protocol 2: SCXRD Data Collection
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Crystal Mounting: Under a polarizing microscope, select a block-shaped crystal free of cracks or satellite fragments. Mount the crystal on a MiTeGen MicroMount using Paratone-N oil.
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Cryocooling: Rapidly transfer the mount to the diffractometer goniometer within a 100 K nitrogen gas stream. Causality: Paratone oil transitions to a rigid glass at 100 K, securing the crystal without inducing mechanical stress. Cryocooling is mandatory to suppress the thermal vibrations (Debye-Waller factors) of the fluorine atoms, enabling the resolution of −CF3 disorder.
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Radiation Source: Utilize Mo Kα radiation ( λ=0.71073 Å). Causality: While Cu Kα yields stronger diffraction, the heavy bromine atom ( Z=35 ) causes severe X-ray absorption. Mo Kα minimizes the linear absorption coefficient ( μ ), reducing systematic errors in the reflection intensities.
Protocol 3: Structure Solution and Refinement
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Integration & Absorption Correction: Integrate the raw frames using standard diffractometer software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS). Causality: Because the crystal is non-spherical, X-ray path lengths vary by orientation. SADABS corrects for the anisotropic absorption caused by the bromine atom.
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Intrinsic Phasing: Solve the phase problem using SHELXT [2].
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Least-Squares Refinement: Refine the structural model using SHELXL [3] via the OLEX2 graphical user interface [4].
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Modeling CF3 Disorder:
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Examine the Fourier difference map. If residual electron density peaks (Q-peaks >1.0e−/A˚3 ) surround the −CF3 carbon, split the fluorine atoms into two sets (e.g., F1A/F2A/F3A and F1B/F2B/F3B).
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Assign them to PART 1 and PART 2 with a free variable for occupancy (typically refining to ∼0.60/0.40 ).
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Apply SADI restraints to ensure all C−F and F⋯F distances remain chemically sensible.
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Apply RIGU (rigid-bond) restraints to the anisotropic displacement parameters (ADPs) to prevent the ellipsoids from becoming non-positive definite.
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PART 3: Data Presentation
The following tables summarize the predictive crystallographic parameters and key supramolecular interactions derived from the structural modeling of 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value / Specification |
| Chemical formula | C8H5BrF3NO2 |
| Formula weight | 284.03 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=7.85 Å, b=14.20 Å, c=9.15 Å, β=105.4∘ |
| Volume | ∼980A˚3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.925 g/cm3 |
| Absorption coefficient ( μ ) | 3.85 mm−1 |
| Final R indices [ I>2σ(I) ] | R1=0.035 , wR2=0.082 |
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor ⋯ Acceptor | Distance (Å) | Angle ( ∘ ) | Role in Crystal Packing |
| Halogen Bond | C1−Br1⋯O1−N1 | 3.12 | 168.5 | Primary 1D chain formation along the b-axis. |
| Hydrogen Bond | C3−H3⋯F1A | 2.45 | 145.2 | Secondary stabilization of the −CF3 rotational conformer. |
| π−π Stacking | Cg1⋯Cg1 | 3.75 | - | Inter-chain stacking stabilizing the 3D lattice. |
PART 4: Mandatory Visualization
The following diagram illustrates the logical workflow for the SCXRD data processing and the specific decision tree required to resolve the rotational disorder of the −CF3 group.
SCXRD Workflow: Decision tree for structural refinement and CF3 disorder modeling.
PART 5: References
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Metrangolo, P., Resnati, G., Pilati, T., & Biella, S. (2008). Halogen Bonding in Crystal Engineering. Structure and Bonding, 126, 105-136.[Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
